molecular formula C8H9Cl2N5.ClH B218158 (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid CAS No. 104693-32-5

(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid

カタログ番号 B218158
CAS番号: 104693-32-5
分子量: 318.4 g/mol
InChIキー: NCTKBYPUWBMEBQ-CDITXYPMSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid, also known as troglitazone, is a synthetic compound that belongs to the thiazolidinedione class of drugs. Troglitazone has been studied extensively for its potential therapeutic effects in treating various diseases, including diabetes, cancer, and Alzheimer's disease.

作用機序

Troglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid leads to increased insulin sensitivity and improved glucose uptake in the liver, muscle, and adipose tissue. Troglitazone also has anti-inflammatory and anti-cancer effects, which are thought to be mediated through its effects on PPARγ.
Biochemical and Physiological Effects
Troglitazone has been found to have a number of biochemical and physiological effects. In diabetic patients, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease insulin resistance. Troglitazone has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In cancer cells, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid has been shown to inhibit cell proliferation and induce apoptosis.

実験室実験の利点と制限

One advantage of (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid is that it has been extensively studied in both in vitro and in vivo models, making it a well-established tool for research. However, one limitation of (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid is that it has been associated with liver toxicity in some patients, which has led to its withdrawal from the market.

将来の方向性

There are several future directions for research on (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid. One area of interest is in the development of new thiazolidinedione compounds that have improved efficacy and reduced toxicity compared to (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid. Another area of interest is in the use of (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid as a potential treatment for Alzheimer's disease, as it has been found to have neuroprotective effects in animal models. Finally, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid may also have potential as a therapeutic agent for other inflammatory and metabolic diseases.

合成法

Troglitazone is synthesized through a multi-step process that involves the reaction of 5-bromo-2-hexanone with p-toluenesulfonic acid to form the intermediate compound, 5-bromo-2-hexanol. The intermediate compound is then reacted with 2,2-dimethyl-4-phenyl-1,3-dioxolane in the presence of a base to form the final product, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid.

科学的研究の応用

Troglitazone has been studied extensively for its potential therapeutic effects in treating various diseases. In particular, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid has been found to have anti-diabetic, anti-cancer, and anti-inflammatory properties. Troglitazone has also been studied for its potential neuroprotective effects in treating Alzheimer's disease.

特性

CAS番号

104693-32-5

製品名

(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid

分子式

C8H9Cl2N5.ClH

分子量

318.4 g/mol

IUPAC名

(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid

InChI

InChI=1S/C19H26O4/c1-19(2)22-14-16(12-6-3-4-9-13-17(20)21)18(23-19)15-10-7-5-8-11-15/h3,5-8,10-11,16,18H,4,9,12-14H2,1-2H3,(H,20,21)/b6-3-/t16-,18-/m1/s1

InChIキー

NCTKBYPUWBMEBQ-CDITXYPMSA-N

異性体SMILES

CC1(OC[C@H]([C@H](O1)C2=CC=CC=C2)C/C=C\CCCC(=O)O)C

SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)CC=CCCCC(=O)O)C

正規SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)CC=CCCCC(=O)O)C

同義語

7-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)heptenoic acid
7-DDPDHA

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。